molecular formula C12H22ClNO4S B2733819 Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2171957-47-2

Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate

Cat. No.: B2733819
CAS No.: 2171957-47-2
M. Wt: 311.82
InChI Key: BMDHFEZLJFMRTM-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a chemical compound with the CAS Number 2171957-47-2 and a molecular weight of 311.83 g/mol. Its molecular formula is C12H22ClNO4S . The compound features a piperidine ring, a common structural motif in medicinal chemistry, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a standard protecting group for amines in multi-step organic synthesis, enhancing stability and solubility during reactions . The 2-(chlorosulfonyl)ethyl side chain is a reactive functional group. The chlorosulfonyl group is highly electrophilic, making this compound a valuable building block for forming sulfonamide linkages, which are prevalent in pharmaceuticals and agrochemicals . Researchers can utilize this compound as a key synthetic intermediate to incorporate the piperidine sulfonate moiety into more complex molecules. Its primary research applications are in the field of drug discovery and development, where it can be used to create novel compounds for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as reagents containing chlorosulfonyl groups can be moisture-sensitive and may cause skin and eye irritation .

Properties

IUPAC Name

tert-butyl 2-(2-chlorosulfonylethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-8-5-4-6-10(14)7-9-19(13,16)17/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDHFEZLJFMRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via chlorosulfonation reactions, where a sulfonyl chloride reacts with the piperidine derivative under controlled conditions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often involving tert-butyl alcohol and an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the control of reaction temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding sulfonyl or sulfide derivatives.

    Oxidation Reactions: Oxidation of the piperidine ring or the chlorosulfonyl group can lead to the formation of sulfone or sulfoxide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfides and Sulfones: Formed through reduction and subsequent oxidation reactions.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate serves as a valuable precursor for synthesizing novel therapeutic agents. Its derivatives are being explored for their potential to target bacterial infections and various forms of cancer. The chlorosulfonyl group enhances the compound's ability to participate in nucleophilic substitution reactions, making it a versatile building block in drug design.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that similar piperidine compounds can induce apoptosis in tumor cells, suggesting that this compound may also possess anticancer properties.

Organic Synthesis

The compound's unique functional groups allow it to act as an intermediate in various organic synthesis pathways. The chlorosulfonyl moiety can facilitate the formation of sulfonamide derivatives, which are important in pharmaceutical chemistry.

Reactions Involving this compound:

  • Nucleophilic substitutions
  • Formation of sulfonamides
  • Participation in coupling reactions for complex molecule synthesis

Biological Activities

Research has indicated that compounds containing piperidine structures often exhibit significant biological activities, including antimicrobial and anticancer effects. The presence of the chlorosulfonyl group further enhances these properties by allowing for specific interactions with biological targets.

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance.

Immunomodulatory Effects

Preliminary studies suggest that this compound may modulate immune responses, potentially enhancing the efficacy of immunotherapies in cancer treatment by inhibiting immune checkpoint pathways.

Data Tables

Activity TypeDescription
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell wall synthesis
ImmunomodulatoryModulates immune responses

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is largely dependent on its reactivity and the functional groups present. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations and its utility in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Availability/Status
Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate 2171957-47-2 C₁₂H₂₂ClNO₄S 311.83 Chlorosulfonyl ethyl In stock
Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate Not specified Not provided Not provided Chloro-oxoethyl Synthesized via sec-butyllithium
Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate 1823899-72-4 C₈H₇ClN₂O₂S 230.67 Fluorosulfonyl ethyl Purity: 95%
Tert-butyl 4-[2-(chlorosulfonyl)-1-cyanoethyl]piperidine-1-carboxylate 2171802-20-1 C₁₄H₂₁ClN₂O₄S 336.80 Chlorosulfonyl + cyanoethyl Discontinued
Key Observations:

Reactivity :

  • The chlorosulfonyl group in the target compound is highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides or sulfonates . In contrast, the chloro-oxoethyl analog (CAS unspecified) lacks a sulfonyl group, reducing its utility in sulfur-based coupling reactions .
  • The fluorosulfonyl variant (CAS 1823899-72-4) exhibits even greater reactivity due to fluorine’s electronegativity, but its stability under ambient conditions is likely inferior to the chlorosulfonyl counterpart .

Synthetic Applications: The discontinued cyanoethyl derivative (CAS 2171802-20-1) combines a chlorosulfonyl group with a cyano substituent, which could enhance electron-withdrawing effects for nucleophilic attacks. However, its discontinuation suggests challenges in synthesis or stability . The target compound’s commercial availability and stability make it preferable for scalable applications compared to the fluorosulfonyl and cyano-containing analogs .

Physical Properties: The fluorosulfonyl analog has a lower molecular weight (230.67 vs. The cyanoethyl derivative’s higher molecular weight (336.80 g/mol) reflects the addition of a cyano group, which may complicate purification or storage .

Biological Activity

Tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a synthetic organic compound notable for its potential biological activity. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, and incorporates a chlorosulfonyl group that enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈ClNO₄S
  • Molecular Weight : 305.79 g/mol
  • CAS Number : 1289387-67-2

The presence of the tert-butyl group contributes to the lipophilicity of the compound, which may influence its bioavailability and interaction with cellular membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorosulfonyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. This interaction can affect several biochemical pathways, including those involved in cell signaling and metabolic processes.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with cellular receptors could modulate signal transduction pathways.

Antimicrobial Properties

Research has indicated that compounds containing similar structures to this compound exhibit antimicrobial activity. For instance, studies on related piperidine derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several piperidine derivatives, including those with chlorosulfonyl groups. The results showed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of piperidine derivatives. The study found that compounds with electrophilic groups, such as chlorosulfonyl, were effective in inhibiting target enzymes involved in cancer cell proliferation .

Research Findings Summary

Study Target Activity MIC (µg/mL)
Study 1S. aureusModerate50-200
Study 1E. coliSignificant100-400
Study 2Cancer EnzymesInhibitionIC50 < 10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate?

  • Methodology : A feasible route involves coupling reactions using tert-butyl piperidine derivatives with chlorosulfonyl ethyl precursors. For example, tertiary amine catalysts (e.g., DMAP) and solvents like dichloromethane at controlled temperatures (0–20°C) can facilitate sulfonylation . Post-reaction purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) is critical to isolate the product .

Q. What safety precautions are essential when handling this compound?

  • Protocols :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • First aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with saline solution .

Q. How should this compound be stored to ensure stability?

  • Guidelines : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chlorosulfonyl group. Desiccants (e.g., silica gel) should be used to minimize moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation steps?

  • Experimental design :

  • Catalyst screening : Test bases like triethylamine or DBU to neutralize HCl byproducts and drive the reaction forward .
  • Temperature control : Maintain sub-25°C conditions to suppress side reactions (e.g., sulfonic acid formation).
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility and reaction homogeneity .

Q. What analytical methods are most effective for characterizing this compound?

  • Techniques :

Method Parameters Application
NMR ¹H (400 MHz), ¹³C (100 MHz) in CDCl₃Confirm piperidine backbone and sulfonyl group
HPLC-MS C18 column, 0.1% TFA in H₂O/MeOH gradientPurity assessment (>95%)
X-ray diffraction Single-crystal analysisResolve stereochemistry at the piperidine ring

Q. How can researchers address discrepancies in reported toxicity data?

  • Data contradiction analysis :

  • Source evaluation : Cross-reference SDS from multiple vendors (e.g., Key Organics vs. ALADDIN) to identify consensus on hazards .
  • In vitro testing : Conduct acute toxicity assays (e.g., cell viability studies) using HepG2 or HEK293 cell lines to validate safety thresholds .

Q. What strategies mitigate decomposition during long-term storage?

  • Stability studies :

  • Accelerated degradation tests : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks. Monitor degradation via TLC or HPLC .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical-mediated sulfonyl group breakdown .

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